N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry and material science. This compound features a cyclohexene moiety, which is known for its reactivity and versatility in organic synthesis. The structural components suggest possible interactions with biological systems, making it a candidate for further research in pharmacology.
This compound can be classified as an amide due to the presence of the ethanediamide group. Its structure also indicates characteristics typical of cyclic compounds, particularly those containing sulfur and hydroxyl functionalities, which may influence its chemical behavior and biological activity.
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide can be approached through several synthetic routes. One potential method involves the reaction of cyclohexene derivatives with alkyl amines in the presence of coupling agents to form the desired amide linkages.
Technical Details:
The molecular weight of the compound is approximately 363.4943 g/mol, and its SMILES representation is O=C(C(=O)NCC1CCN(CC1)C1COCC1)NCCC1=CCCCC1
. This data aids in computational modeling and prediction of chemical behavior.
The compound's structure suggests it may undergo various chemical reactions typical of amides and cyclic compounds:
Technical Details:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms specific to each functional group present in the compound.
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide exerts its potential biological effects is not fully elucidated but can be hypothesized based on structural features:
Further studies involving binding affinity assays and cellular assays are necessary to clarify the exact mechanism of action.
The physical properties of N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) would provide further insights into these properties.
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide has potential applications in:
Further research is warranted to explore these applications fully and assess the compound's efficacy and safety profiles in relevant biological systems.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: